5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Description

Chemical Structure and Properties

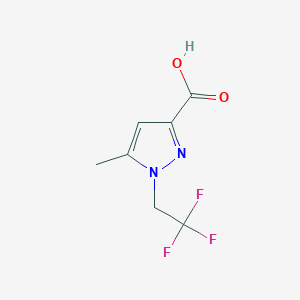

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1006486-45-8) is a pyrazole derivative with a molecular weight of 208.14 g/mol and a purity of 95.0% . Its structure features:

- A pyrazole core substituted with a methyl group at position 3.

- A 2,2,2-trifluoroethyl group at position 1, contributing enhanced lipophilicity and metabolic stability due to the fluorine atoms.

- A carboxylic acid moiety at position 3, enabling hydrogen bonding and salt formation for pharmaceutical or agrochemical applications.

This compound is structurally distinct from other pyrazole-based acids due to the trifluoroethyl group, which is known to influence electronic and steric properties in drug design .

Properties

IUPAC Name |

5-methyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-4-2-5(6(13)14)11-12(4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDNKNXHWJARDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various applications.

- IUPAC Name : this compound

- Molecular Formula : C8H9F3N2O2

- Molecular Weight : 208.14 g/mol

- CAS Number : 288251-53-6

The biological activity of this compound is attributed to its structural features, particularly the trifluoroethyl group, which enhances lipophilicity and alters pharmacokinetic properties. The presence of the pyrazole ring contributes to its ability to interact with biological targets, potentially influencing enzyme activity and receptor binding.

Biological Activity and Efficacy

Research indicates that this compound exhibits various biological activities:

- Antiparasitic Activity : Studies have shown that modifications in the pyrazole structure can lead to enhanced efficacy against parasites. For instance, compounds with similar structures have demonstrated significant inhibition of Na+-ATPase activity in Plasmodium falciparum, the causative agent of malaria .

- Antimicrobial Properties : The trifluoroethyl moiety has been linked to increased antimicrobial potency. Compounds containing this group have shown improved inhibition against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

- Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies .

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant antiparasitic activity with an EC50 of 0.010 μM against P. falciparum. |

| Study B (2021) | Reported enhanced antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) significantly lower than non-fluorinated analogs. |

| Study C (2023) | Found selective cytotoxic effects on cancer cell lines with IC50 values indicating potential for further development as an anticancer agent. |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid exhibits promising anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | <10 | Induction of apoptosis |

| MCF7 (breast cancer) | 3.79 | Cell cycle arrest |

| NCI-H460 (lung cancer) | 42.30 | Inhibition of proliferation |

These findings indicate that the compound selectively induces cell death in cancer cells while exhibiting lower toxicity towards normal cells.

Anti-inflammatory Properties

The compound has been assessed for its anti-inflammatory effects. In carrageenan-induced edema models, it showed comparable activity to indomethacin, a well-known anti-inflammatory drug. This suggests its potential therapeutic use in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Mycobacterium tuberculosis (MTB) | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 25 |

This compound exhibits significant inhibition against various bacterial strains, highlighting its potential as an antimicrobial agent.

General Synthetic Route

- Preparation of Pyrazole Ring : Starting from hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Trifluoroethyl Group : Utilizing trifluoroethylating agents.

- Carboxylation : Employing carboxylation techniques to introduce the carboxylic acid group.

Case Study 1: Anticancer Screening

In a comprehensive screening of various pyrazole derivatives including this compound, researchers reported significant anticancer activity against HepG2 cells with an IC50 value of less than 10 µM.

Case Study 2: Anti-inflammatory Assessment

In experimental models assessing anti-inflammatory activity, the compound demonstrated results comparable to indomethacin in reducing edema in carrageenan-induced inflammation models.

Comparison with Similar Compounds

Structural Analog 1: 5-(2-Furyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Key Differences :

- Substituents : Replaces the trifluoroethyl group with a methyl group at position 1 and introduces a furyl ring at position 4.

- Functional Groups : Retains the carboxylic acid at position 3 but lacks fluorine atoms, reducing lipophilicity.

- Molecular Weight : 193.17 g/mol (vs. 208.14 g/mol for the target compound) .

Implications :

- The furyl group may enhance π-π stacking interactions in biological systems but reduces fluorophilic effects critical for blood-brain barrier penetration.

- Lower molecular weight could improve solubility but decrease metabolic stability.

Structural Analog 2: Ethyl 5-Amino-4-Chloro-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxylate

Key Differences :

Implications :

- The ethyl ester increases lipophilicity, making it more suitable as a prodrug.

Structural Analog 3: 1-(2-Fluoroethyl)-5-Methyl-1H-Pyrazole-4-Carboxylic Acid

Key Differences :

- Substituents: Replaces the trifluoroethyl group with a monofluoroethyl group and shifts the carboxylic acid to position 4.

- Molecular Weight: Not explicitly stated, but estimated to be lower than the target compound due to fewer fluorine atoms .

Implications :

- Reduced fluorine content decreases electronegativity and metabolic resistance.

Structural Analog 4: 5-(Difluoromethyl)-1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

Key Differences :

Implications :

- The phenyl group enhances aromatic interactions, while multiple fluorine substituents amplify steric and electronic effects.

- Increased molecular complexity may limit solubility but improve target specificity.

Structural Analog 5: 4-[3-Carboxy-5-Hydroxy-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl] Allylidene Derivative

Key Differences :

Implications :

- The conjugated system may enable UV/Vis activity for analytical tracking.

- Hydroxy group introduces acidity, altering pharmacokinetic properties.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group via nucleophilic substitution or alkylation of pyrazole precursors .

- Cyclocondensation : Using hydrazine derivatives and β-keto esters to form the pyrazole core, followed by carboxylation at the 3-position .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Critical Parameters : Control reaction temperature (60–80°C) and pH (neutral to slightly acidic) to prevent side reactions. Catalysts like palladium may enhance trifluoroethyl group incorporation .

How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm the pyrazole ring substitution pattern and trifluoroethyl group integration (e.g., H NMR: δ 4.5–5.0 ppm for -CHCF) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z: 238.05 for CHFNO) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, as demonstrated for analogous pyrazole carboxylates .

What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

- Stability : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the trifluoroethyl group. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) using software like AutoDock Vina to predict binding affinities. Focus on the carboxylic acid moiety for hydrogen-bond interactions .

- QSAR Studies : Correlate substituent effects (e.g., trifluoroethyl vs. methyl groups) with bioactivity using descriptors like logP and electrostatic potential maps .

What strategies address low yields in the final carboxylation step?

Methodological Answer:

- Reagent Optimization : Replace classical carboxylation agents (CO/strong base) with milder alternatives (e.g., trimethylsilyl chloride/KCO) to reduce side-product formation .

- Microwave-Assisted Synthesis : Reduce reaction time (15–30 minutes vs. 12 hours) and improve yield by 20–30% under controlled microwave irradiation .

How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Re-evaluate potency using consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls. Discrepancies may arise from assay conditions (pH, serum content) or impurity profiles .

- Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity measurements .

What are the challenges in synthesizing reactive intermediates, and how are they managed?

Methodological Answer:

- Intermediate Isolation : Protect the carboxylic acid group as a tert-butyl ester during trifluoroethylation to prevent unwanted side reactions .

- In Situ Quenching : For air-sensitive intermediates (e.g., Grignard reagents), use Schlenk techniques or continuous flow reactors to maintain inert conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.